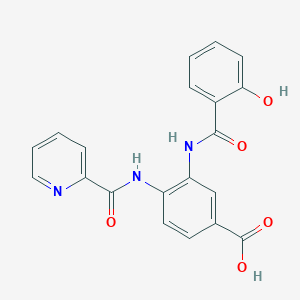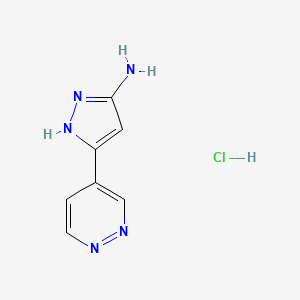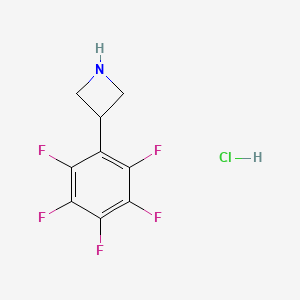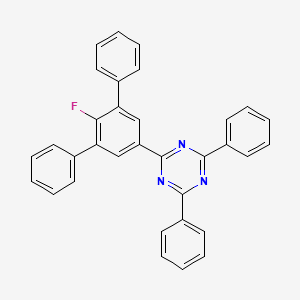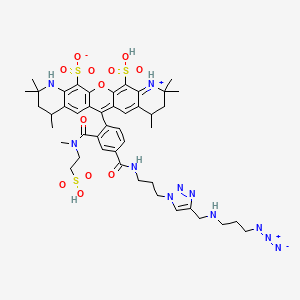
APDye 546 Azide Plus
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
APDye 546 Azide Plus: is a fluorescent dye used in various scientific applications, particularly in the field of bioimaging and molecular labeling. This compound is known for its high fluorescence quantum yield and photostability, making it an excellent choice for detecting low-abundance targets in complex biological samples .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : APDye 546 Azide Plus is synthesized through a series of chemical reactions that involve the incorporation of a copper-chelating system into its structure. This system allows for the formation of strong, active copper complexes that act as both reactant and catalyst in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction .
Industrial Production Methods: : The industrial production of this compound involves the large-scale synthesis of the dye, followed by purification processes to ensure high purity (>95%) and solubility in various solvents such as water, dimethyl sulfoxide, and dimethylformamide .
Análisis De Reacciones Químicas
Types of Reactions: : APDye 546 Azide Plus primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction is highly specific and efficient, forming stable triazole linkers .
Common Reagents and Conditions: : The CuAAC reaction involving this compound typically requires copper sulfate, sodium ascorbate, and a suitable alkyne. The reaction is carried out in aqueous or organic solvents under mild conditions .
Major Products: : The major product formed from the CuAAC reaction with this compound is a stable triazole-linked conjugate, which can be used for various labeling and detection applications .
Aplicaciones Científicas De Investigación
Chemistry: : APDye 546 Azide Plus is used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: : In biological research, this compound is used for labeling biomolecules such as proteins, nucleic acids, and lipids. This allows for the visualization and tracking of these molecules in live cells and tissues .
Medicine: : this compound is employed in medical research for imaging and diagnostic purposes. Its high fluorescence and stability enable the detection of disease markers and the monitoring of therapeutic interventions .
Industry: : In industrial applications, this compound is used in the development of diagnostic assays and imaging agents.
Mecanismo De Acción
The mechanism of action of APDye 546 Azide Plus involves its ability to form strong, active copper complexes that facilitate the CuAAC reaction. This reaction results in the formation of stable triazole linkers, which can be used for labeling and detection purposes. The copper-chelating system in this compound enhances the efficiency and specificity of the reaction, making it highly effective for various applications .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds to APDye 546 Azide Plus include Alexa Fluor 546, Atto 546, and CF 546 .
Uniqueness: : this compound stands out due to its integrated copper-chelating system, which significantly improves the efficiency and specificity of the CuAAC reaction. This feature makes it particularly valuable for applications requiring high sensitivity and low background signal .
Propiedades
Fórmula molecular |
C45H57N11O12S3 |
|---|---|
Peso molecular |
1040.2 g/mol |
Nombre IUPAC |
13-[4-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate |
InChI |
InChI=1S/C45H57N11O12S3/c1-25-21-44(3,4)50-36-30(25)19-33-35(34-20-31-26(2)22-45(5,6)51-37(31)41(71(65,66)67)39(34)68-38(33)40(36)70(62,63)64)29-11-10-27(18-32(29)43(58)55(7)16-17-69(59,60)61)42(57)48-13-9-15-56-24-28(52-54-56)23-47-12-8-14-49-53-46/h10-11,18-20,24-26,47,50H,8-9,12-17,21-23H2,1-7H3,(H,48,57)(H,59,60,61)(H,62,63,64)(H,65,66,67) |
Clave InChI |
CHHIRVMDTPHEJD-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(NC2=C(C3=C(C=C12)C(=C4C=C5C(CC([NH+]=C5C(=C4O3)S(=O)(=O)O)(C)C)C)C6=C(C=C(C=C6)C(=O)NCCCN7C=C(N=N7)CNCCCN=[N+]=[N-])C(=O)N(C)CCS(=O)(=O)O)S(=O)(=O)[O-])(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13708251.png)

![6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13708259.png)





